9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Overview
Description
9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
The synthesis of 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer cell proliferation.
Biological Studies: The compound has been evaluated for its cytotoxic activity against various cancer cell lines, including A549, MCF-7, and HeLa.
Chemical Research: It serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as c-Met kinase. By inhibiting this kinase, the compound can interfere with signaling pathways that promote cancer cell growth and survival. The inhibition of c-Met kinase leads to the disruption of downstream signaling cascades, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and have shown promising biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C25H25N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,18H,2-3,13-14,17H2,1H3 |
InChI Key |
CQIICZYUQYBDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CCC5=CC=CC=C5)C3=C2 |
Origin of Product |
United States |
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